molecular formula C15H14N6O3 B2356348 3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-43-7

3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2356348
CAS RN: 2034475-43-7
M. Wt: 326.316
InChI Key: FJRZQZWVPBTNBZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and a pyrazine ring . Pyridazine is a six-membered ring with two nitrogen atoms, piperidine is a six-membered ring with one nitrogen atom, and pyrazine is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The nitrogen atoms in the ring structures might also participate in various reactions .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Functionalized Compounds : The compound has been involved in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction processes, demonstrating its utility in creating structurally complex molecules (Sil et al., 2004).
  • Formation of Enamines and Azaenamines : Research indicates the use of this compound in the synthesis and reactivity studies involving enamines and azaenamines, leading to various heterocyclic structures (Abdallah, 2007).
  • Application in Heterocyclic Syntheses : The compound has been used as a building block in heterocyclic syntheses, providing novel routes to various pyridazine and pyranopyridine derivatives (Alnajjar et al., 2008).

Molecular and Crystal Structure Studies

  • Crystal Structure Analysis : It has been used in the preparation and study of molecular and crystal structures of related compounds, aiding in understanding their physical and chemical properties (Jansone et al., 2007).
  • Investigations into Supramolecular Interactions : Research includes microwave-directed synthesis studies of related compounds, exploring supramolecular interactions and providing insights into their chemical behavior (Singh et al., 2016).

Biomedical Research

  • Antimicrobial and Antitumor Activities : Some derivatives of this compound have been evaluated for antimicrobial and antitumor activities, indicating potential applications in medical research (Elewa et al., 2021).
  • Inhibitor Studies : It has been used in molecular docking studies for the inhibition of specific enzymes, contributing to the development of new therapeutic agents (Venkateshan et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

3-[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-8-12-14(18-6-5-17-12)24-10-2-1-7-21(9-10)15(23)11-3-4-13(22)20-19-11/h3-6,10H,1-2,7,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRZQZWVPBTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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